3-(4-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent. It can be used as a lead compound for the development of new drugs.
Agriculture: It may serve as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-6-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(4-methoxyphenyl)-6-(3-methyl-1-ethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific structural features, such as the presence of the 4-methoxyphenyl and 3-methyl-1-propyl-1H-pyrazol-5-yl groups
Properties
CAS No. |
1171611-52-1 |
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Molecular Formula |
C17H18N6OS |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-(5-methyl-2-propylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18N6OS/c1-4-9-22-14(10-11(2)20-22)16-21-23-15(18-19-17(23)25-16)12-5-7-13(24-3)8-6-12/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
OWEPZYRHBNGIJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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